Europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline is a complex compound that has garnered significant interest due to its unique photoluminescent properties. This compound is part of a broader class of europium complexes that are known for their intense red luminescence, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline typically involves the reaction of europium salts with the ligands 3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one and 1,10-phenanthroline. The reaction is usually carried out in a solvent such as acetonitrile under reflux conditions . The resulting complex is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline primarily undergoes coordination reactions due to the presence of europium, a lanthanide metal. These reactions involve the formation of coordination bonds between europium and the ligands .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include europium salts (such as europium chloride or nitrate), 3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one, and 1,10-phenanthroline. The reactions are typically carried out in solvents like acetonitrile under reflux conditions .
Major Products
The major product of these reactions is the europium complex itself, which exhibits strong red luminescence due to the efficient energy transfer from the ligands to the europium ion .
Scientific Research Applications
Europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline has a wide range of applications in scientific research:
Mechanism of Action
The luminescent properties of europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline are primarily due to the efficient energy transfer from the ligands to the europium ion. The ligands absorb ultraviolet or visible light and transfer the energy to the europium ion, which then emits light in the red region of the spectrum . This process is facilitated by the rigid conjugated system formed by the ligands, which enhances the luminescence properties of the complex .
Comparison with Similar Compounds
Similar Compounds
Europium complexes with 2-(phenylethynyl)-1,10-phenanthroline: These complexes also exhibit strong luminescence and are used in similar applications.
Europium complexes with 5-hydroxy-2-hydroxymethyl-4H-4-pyranone: Known for their photoluminescent properties and used in optoelectronic devices.
Uniqueness
Europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline is unique due to its specific ligand combination, which provides a rigid conjugated system that enhances its luminescent properties. This makes it particularly valuable in applications requiring strong and stable red luminescence .
Properties
Molecular Formula |
C81H56EuN2O6 |
---|---|
Molecular Weight |
1305.3 g/mol |
IUPAC Name |
europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline |
InChI |
InChI=1S/3C23H16O2.C12H8N2.Eu/c3*24-22(20-11-9-16-5-1-3-7-18(16)13-20)15-23(25)21-12-10-17-6-2-4-8-19(17)14-21;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-15,24H;1-8H; |
InChI Key |
AXJKZZHPAHLROA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.